molecular formula C14H15N5S2 B12246598 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12246598
M. Wt: 317.4 g/mol
InChI Key: DJRKTLIXCJYFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine to form the intermediate 3-(piperazin-1-yl)-1,2-benzothiazole. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with various molecular targets and pathways. The thiadiazole moiety can interact with DNA, leading to the inhibition of DNA replication and cell division. Additionally, the compound can bind to specific enzymes, inhibiting their activity and disrupting cellular processes. The piperazine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Benzothiazole derivatives: Compounds with a benzothiazole ring are known for their diverse pharmacological activities, including anticancer and antimicrobial effects.

    Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to enhance the bioavailability and pharmacokinetic properties of drugs.

Uniqueness

The uniqueness of 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole lies in its combination of three distinct pharmacophores: the benzothiazole ring, the piperazine ring, and the thiadiazole moiety. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H15N5S2

Molecular Weight

317.4 g/mol

IUPAC Name

3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C14H15N5S2/c1-10-15-16-14(20-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)21-17-13/h2-5H,6-9H2,1H3

InChI Key

DJRKTLIXCJYFPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.